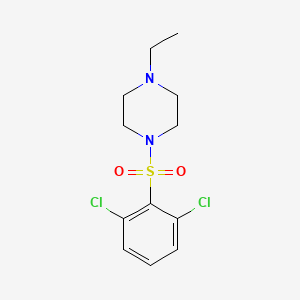

1-((2,6-Dichlorophenyl)sulfonyl)-4-ethylpiperazine

Description

1-((2,6-Dichlorophenyl)sulfonyl)-4-ethylpiperazine is a piperazine derivative characterized by a sulfonyl group attached to a 2,6-dichlorophenyl ring and an ethyl substituent on the piperazine nitrogen. This structure confers unique physicochemical properties, including moderate lipophilicity (logP ~2.8) and molecular weight (~376.3 g/mol), which influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name |

1-(2,6-dichlorophenyl)sulfonyl-4-ethylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2N2O2S/c1-2-15-6-8-16(9-7-15)19(17,18)12-10(13)4-3-5-11(12)14/h3-5H,2,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJISLOGARAUOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)C2=C(C=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,6-Dichlorophenyl)sulfonyl)-4-ethylpiperazine typically involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with 4-ethylpiperazine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:

2,6-Dichlorobenzenesulfonyl chloride+4-Ethylpiperazine→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-((2,6-Dichlorophenyl)sulfonyl)-4-ethylpiperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of sulfoxide derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfoxide derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

1-((2,6-Dichlorophenyl)sulfonyl)-4-ethylpiperazine has been investigated for its potential anticancer properties. The compound's structure allows it to interact with multiple biological targets, making it a candidate for developing novel anticancer agents.

A study focusing on Mannich bases, which include piperazine derivatives, highlighted their cytotoxic effects against various cancer cell lines. Compounds containing the 4-ethylpiperazine moiety exhibited significant activity against hepatocellular carcinoma (HepG2), human lung carcinoma (SK-LU-1), and human breast cancer (MCF-7) cell lines. Among these, derivatives with 4-ethylpiperazine residues showed improved efficacy compared to other piperazine variants .

Mechanism of Action

The mechanism by which this compound exerts its effects is thought to involve the inhibition of specific kinases associated with tumor growth and survival. For instance, compounds that inhibit Aurora kinases have been shown to reduce levels of cMYC, a protein often overexpressed in cancers. Research indicates that similar piperazine derivatives can disrupt cellular pathways critical for cancer cell proliferation .

Pharmacological Applications

Neuroprotective Effects

Research has indicated that piperazine derivatives can also exhibit neuroprotective properties. A study developed hybrid molecular templates combining known dopamine receptor agonists with piperazine fragments. These compounds demonstrated neuroprotective effects in animal models of Parkinson's disease by activating dopamine receptors and alleviating symptoms associated with neurodegeneration .

Antimicrobial Activity

The sulfonamide group present in this compound may also contribute to antimicrobial activity. Compounds with similar structures have been evaluated for their effectiveness against various bacterial strains. The presence of the piperazine ring enhances the lipophilicity of the molecule, potentially increasing its membrane permeability and antibacterial action.

Table 1: Summary of Research Findings

Mechanism of Action

The mechanism of action of 1-((2,6-Dichlorophenyl)sulfonyl)-4-ethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among analogues include:

- Sulfonyl aryl group substitutions : Halogen type (Cl, F, Br), position (para, meta, ortho), and additional functional groups (methoxy, methyl, acetyl).

- Piperazine substituents : Ethyl, methyl, hydroxyethyl, or bulky groups (e.g., diphenylmethyl).

Table 1: Structural and Physicochemical Comparisons

Pharmacological and Functional Comparisons

- Receptor Binding: The dichlorophenyl sulfonyl group in the target compound may interact with serotonin or dopamine receptors, as seen in structurally related piperazine derivatives (e.g., MT-45, a cyclohexylpiperazine analgesic) . Bromine substitution () could enhance binding to halogen-sensitive targets, such as cannabinoid receptors (CB2), as observed in bis-sulfone Sch225336 () .

- Metabolic Stability :

- Toxicity :

- Chlorophenyl derivatives () may pose higher hepatotoxicity risks due to reactive metabolite formation, whereas fluorinated analogues () are generally safer .

Biological Activity

1-((2,6-Dichlorophenyl)sulfonyl)-4-ethylpiperazine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a sulfonyl group and a dichlorophenyl moiety. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound's reactivity and binding affinity to proteins involved in various physiological processes .

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar piperazine derivatives inhibit bacterial growth by disrupting cell membrane integrity, leading to cell lysis .

Anticancer Properties

This compound has been investigated for its potential anticancer activity. A study focusing on piperazine derivatives revealed that certain compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells . This selectivity is crucial in minimizing side effects during cancer treatment.

Acetylcholinesterase Inhibition

Piperazine derivatives have shown promise as inhibitors of human acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. Virtual screening has indicated that some derivatives bind effectively at the enzyme's active sites, potentially leading to therapeutic applications in cognitive disorders .

Study 1: Antimicrobial Evaluation

A series of experiments evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting strong antimicrobial potential.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of the compound on different cancer cell lines. The compound showed IC50 values comparable to established chemotherapeutics.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.0 |

| MCF-7 (breast cancer) | 7.5 |

| A549 (lung cancer) | 6.0 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of the sulfonamide moiety in enhancing biological activity. Modifications to the piperazine ring or substituents on the phenyl group can significantly alter the compound's efficacy.

| Modification | Effect on Activity |

|---|---|

| Addition of methyl group | Increased AChE inhibition |

| Replacement with fluorine | Enhanced anticancer activity |

Q & A

Q. What are the recommended synthetic routes for 1-((2,6-Dichlorophenyl)sulfonyl)-4-ethylpiperazine?

A common approach involves sulfonylation of 2,6-dichlorobenzenesulfonyl chloride with 4-ethylpiperazine under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Key steps include:

- Precursor preparation : 2,6-Dichlorophenyl sulfonyl derivatives are synthesized via electrophilic substitution or diazotization (e.g., using 2,6-dichlorophenylhydrazine hydrochloride as a precursor) .

- Coupling : React the sulfonyl chloride with 4-ethylpiperazine at 0–25°C for 12–24 hours, followed by purification via recrystallization or column chromatography .

- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of piperazine to sulfonyl chloride) and monitor reaction progress via TLC or HPLC .

Q. How should researchers handle and store this compound safely?

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential skin/eye irritation. Avoid inhalation of dust .

- Storage : Store in a tightly sealed amber glass container at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Desiccate to avoid moisture absorption .

- Waste disposal : Neutralize with dilute sodium bicarbonate before disposal, adhering to local hazardous waste regulations .

Q. What analytical techniques confirm the compound’s purity and structure?

- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >98% is typical for research-grade material .

- Structural confirmation :

- NMR : NMR (DMSO-d6) should show characteristic peaks for the ethylpiperazine (δ 1.1–1.3 ppm, triplet) and sulfonyl aromatic protons (δ 7.5–8.0 ppm, doublet) .

- Mass spectrometry : ESI-MS should display [M+H]+ at m/z 333.0 (calculated for C12H15Cl2N2O2S) .

- Elemental analysis : Match experimental C/H/N percentages with theoretical values (e.g., C 43.25%, H 4.54%, N 8.40%) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in large-scale synthesis?

- Solvent selection : Replace dichloromethane with THF or DMF to improve solubility of intermediates.

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .

- Temperature control : Conduct reactions at 0°C for 12 hours to minimize side products (e.g., disulfonylation) .

- Workup : Use liquid-liquid extraction (ethyl acetate/water) followed by activated charcoal treatment to remove colored impurities .

Q. What strategies address conflicting biological activity data in enzyme inhibition assays?

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing ethyl with methyl or cyclopropyl groups) to correlate structure-activity relationships .

- Assay conditions : Standardize buffer pH (e.g., pH 7.4 for kinase assays) and pre-incubate the compound with the enzyme to ensure equilibrium binding .

- Data validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. fluorometric activity assays) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- ADMET prediction : Use tools like SwissADME to predict logP (target <3), topological polar surface area (TPSA <90 Ų), and CYP450 inhibition risks .

- Docking studies : Model interactions with target proteins (e.g., kinases) to prioritize derivatives with enhanced hydrogen bonding (e.g., adding hydroxyl or amide groups) .

- Metabolic stability : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to reduce oxidative degradation by cytochrome P450 enzymes .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or spectral data?

- Crystallinity : Differences in melting points may arise from polymorphic forms. Recrystallize the compound from ethanol/water (9:1) and compare DSC thermograms .

- NMR variability : Ensure consistent deuterated solvent use (e.g., DMSO-d6 vs. CDCl3) and calibrate instruments with internal standards (e.g., TMS) .

- Batch-specific impurities : Characterize impurities via LC-MS and adjust purification protocols (e.g., gradient flash chromatography) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.